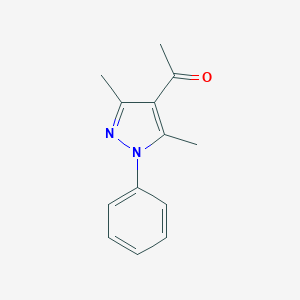

1-(3,5-二甲基-1-苯基-1H-吡唑-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives can be achieved through solvent-free one-pot cyclization and acetylation of chalcones under microwave irradiation. This process involves the use of substituted chalcones, hydrazine hydrate, and acetic anhydride, yielding more than 75% of 1 N-acetyl pyrazole derivatives. These methods offer a green chemistry approach due to the absence of solvent, highlighting the efficiency and environmental friendliness of the synthesis process (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives has been extensively studied. These compounds exhibit nonplanar geometries with varying dihedral angles between the phenyl rings and the central pyrazole ring, demonstrating the compound's flexibility and potential for varied intermolecular interactions. Structural studies are supported by weak intermolecular interactions such as C-H...O, C-H...π, and π-π, which contribute to the stabilization of the crystal structure (Bustos et al., 2015).

Chemical Reactions and Properties

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone participates in various chemical reactions, including cyclization, acetylation, and reaction with active halogen-containing compounds, leading to the synthesis of novel heterocyclic compounds. These reactions are facilitated by the compound's active functional groups, which also influence its chemical properties and reactivity patterns (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives, including solubility, melting point, and crystallinity, are characterized by spectroscopic techniques and X-ray diffraction studies. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives, such as reactivity, stability, and interaction with other molecules, are significantly influenced by their molecular structure and the presence of functional groups. Studies involving NBO analysis, HOMO-LUMO analysis, and molecular docking have provided insights into the compound's stability, charge transfer, and potential biological activity. These analyses highlight the compound's role in nonlinear optics and its potential as an anti-neoplastic agent (Mary et al., 2015).

科学研究应用

分子结构和合成

对取代吡唑衍生物的研究,包括1-(3,5-二甲基-1-苯基-1H-吡唑-4-基)乙酮衍生物,表明这些化合物具有非平面分子结构,具有显著的二面角。这些衍生物的晶体结构具有弱的分子间相互作用,突显了它们在进一步化学修饰和应用于新化合物开发中的潜力(Bustos et al., 2015)。

抗菌活性

多项研究合成了1-(3,5-二甲基-1-苯基-1H-吡唑-4-基)乙酮的新衍生物,展示了显著的抗菌和抗真菌活性。这些化合物已被测试对抗多种病原体,显示了它们作为抗菌剂的潜力。例如,一项研究合成了多样取代衍生物,表现出显著的抗革兰氏阳性和阴性细菌活性,其中某些化合物被确定为比其他化合物更有效(Raju et al., 2016)。

抗癌性能

对从1-(3,5-二甲基-1-苯基-1H-吡唑-4-基)乙酮衍生的新系列吡唑香豆素的研究显示出有希望的抗炎、抗氧化和抗菌活性,这在寻找新的抗癌剂中至关重要。这些化合物已被评估其抑制TNF-alpha和IL-6的能力,表明它们在抗炎和潜在抗癌疗法中的实用性(Bandgar et al., 2009)。

光谱分析和化学相互作用

对1-(3,5-二甲基-1-苯基-1H-吡唑-4-基)乙酮衍生物的光谱分析提供了关于它们的化学性质和相互作用的见解。一项研究详细介绍了1-乙酰吡唑的无溶剂合成,强调了微波辐射在产生这些化合物高产率方面的效率,这些化合物通过详细的光谱数据表征,有助于理解它们的化学行为(Thirunarayanan & Sekar, 2016)。

安全和危害

作用机制

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a broad range of chemical and biological properties .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities .

属性

IUPAC Name |

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBPRELHKWHPLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345901 |

Source

|

| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26669457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

1210-43-1 |

Source

|

| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。